N-(3-chloro-4-methoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Description
N-(3-chloro-4-methoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic indazole-based carboxamide derivative. Its structure features:
- A 4,5,6,7-tetrahydro-1H-indazole core, which provides a rigid bicyclic scaffold.
- A 3-chloro-4-methoxyphenyl group attached to the carboxamide nitrogen, contributing electron-withdrawing (Cl) and electron-donating (OCH₃) substituents.
- A 1,1-dioxidotetrahydrothiophen-3-yl group at the 1-position of the indazole, introducing a sulfone moiety that enhances polarity and hydrogen-bonding capacity.
This compound is hypothesized to target enzymes or receptors where the sulfone and chloro-methoxy groups modulate binding affinity.
Properties
Molecular Formula |
C19H22ClN3O4S |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C19H22ClN3O4S/c1-27-17-7-6-12(10-15(17)20)21-19(24)18-14-4-2-3-5-16(14)23(22-18)13-8-9-28(25,26)11-13/h6-7,10,13H,2-5,8-9,11H2,1H3,(H,21,24) |
InChI Key |
ACNRSMKBYQSYPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key features of the target compound with structurally related indazole derivatives:
*Calculated based on structural components.
Structural Insights:
- Indazole vs.
- Sulfone vs. Sulfanyl Groups : The 1,1-dioxidotetrahydrothiophen-3-yl group (sulfone) in the target compound increases polarity and hydrogen-bond acceptor capacity compared to the 3-chlorophenylsulfanyl group in the pyrazole analog, which is more lipophilic .
- Substituent Effects : The 3-Cl-4-OCH₃-phenyl group balances electron-withdrawing and donating effects, contrasting with the purely electron-donating 4-OCH₃-phenethyl group in the analog from . This may alter pharmacokinetic properties like metabolic stability .
Pharmacological Implications (Inferred from Structure)
- Target Binding : The sulfone group may interact with polar residues in enzyme active sites (e.g., kinases or proteases), while the chloro-methoxyphenyl group could engage in hydrophobic interactions.
- Solubility vs. Bioavailability : The sulfone moiety likely improves aqueous solubility over the phenethyl group in N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide, but the chloro substituent may offset this by increasing membrane permeability .
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